4-Methyl-1,4-diazepan-5-one dihydrochloride

Description

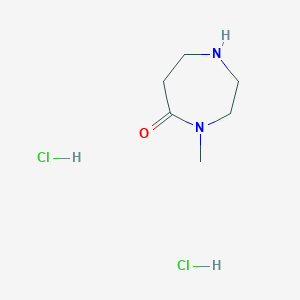

4-Methyl-1,4-diazepan-5-one dihydrochloride (CAS: 5441-40-7) is a heterocyclic organic compound featuring a seven-membered diazepane ring with a ketone group at position 5 and a methyl substituent at position 2. Its molecular formula is C₆H₁₂N₂O·2HCl, with a molecular weight of 201.10 g/mol (calculated from hydrochloride data in and stoichiometry). The compound’s structure is defined by the SMILES string CN1CCNCCC1=O and InChI key AFXBHHCUPRNJEL-UHFFFAOYSA-N .

As a diazepane derivative, it serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its reactivity is influenced by the ketone group and tertiary amine, enabling participation in reduction, acylation, and cyclization reactions (e.g., palladium-catalyzed allylic alkylation, as noted in ). The hydrochloride salt form enhances solubility and stability for laboratory applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1,4-diazepan-5-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-8-5-4-7-3-2-6(8)9;;/h7H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLWEOYYFSUUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCCC1=O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955530-16-1 | |

| Record name | 4-methyl-1,4-diazepan-5-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4-diazepan-5-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,4-diazepan-5-one with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-diazepan-5-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Methyl-1,4-diazepan-5-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-diazepan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The diazepane scaffold is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of 4-methyl-1,4-diazepan-5-one dihydrochloride with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity

- N-Methyl vs. N-Ethyl Substitution : The position of alkyl groups (e.g., methyl at N4 vs. N1) significantly impacts reactivity. For instance, 1-methyl-1,4-diazepan-5-one hydrochloride undergoes slower acylation due to steric hindrance at N1 compared to the N4-methyl analog .

- Benzene-Fused Derivatives : The benzodiazepine derivative (CAS 212715-44-1) exhibits enhanced aromatic π-stacking interactions, making it suitable for drug design (e.g., CNS-targeting molecules) .

Hydrogen Bonding and Crystallography

- The ketone group in 4-methyl-1,4-diazepan-5-one participates in hydrogen bonding, influencing crystal packing. Graph set analysis () reveals C=O···H–N motifs, whereas the acetate derivative (6-methyl-1,4-diazepan-5-one acetate) forms stronger O–H···O bonds due to the carboxylic group .

- Ring puckering in diazepanes, analyzed via Cremer-Pople coordinates (), shows that methyl substitution at C6 induces greater ring distortion compared to N4-methyl derivatives .

Commercial Availability and Cost

- The hydrochloride salt of 4-methyl-1,4-diazepan-5-one is widely available at >97% purity, priced at €845/g (). In contrast, the acetate derivative (6-methyl) costs significantly more (¥1006/100mg), reflecting synthetic complexity .

Biological Activity

4-Methyl-1,4-diazepan-5-one dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the formation of the diazepan ring through cyclization reactions. The compound can be synthesized from readily available precursors using various methods, including:

- Cyclization of 1,4-diketones : This method involves the reaction of a suitable amine with a diketone under acidic conditions to form the diazepane structure.

- Use of dihydrochloride salts : The final product is often obtained as a dihydrochloride salt to enhance solubility and stability.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). Key findings include:

- Anxiolytic Effects : Studies have shown that this compound may possess anxiolytic properties similar to those of benzodiazepines. It acts on GABA_A receptors, enhancing inhibitory neurotransmission and reducing anxiety-like behaviors in animal models.

- Anticonvulsant Activity : Preliminary data suggest that the compound may also exhibit anticonvulsant effects, potentially providing therapeutic benefits for seizure disorders.

The primary mechanism by which this compound exerts its effects is through modulation of GABAergic transmission. By binding to GABA_A receptors, it facilitates increased chloride ion influx, leading to hyperpolarization of neurons and a subsequent decrease in neuronal excitability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anxiolytic Effects :

- Design : Adult rats were administered varying doses of the compound (0.01 mg/mL to 0.1 mg/mL) via intraperitoneal injection.

- Results : Significant increases in time spent in anxiolytic conditions were observed compared to control groups treated with saline or untreated animals.

-

Anticonvulsant Efficacy Assessment :

- Methodology : The compound was tested in a seizure model induced by pentylenetetrazol.

- Findings : The treatment group showed a marked reduction in seizure frequency and severity compared to controls.

Comparative Analysis with Similar Compounds

A comparison with other diazepane derivatives reveals distinct pharmacological profiles:

| Compound Name | Anxiolytic Activity | Anticonvulsant Activity | GABA_A Receptor Modulation |

|---|---|---|---|

| 4-Methyl-1,4-diazepan-5-one | High | Moderate | Yes |

| Diazepam | Very High | High | Yes |

| Clonazepam | Very High | Very High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.